molecular formula C12H12ClNO B8701648 1-Chloro-6-propoxyisoquinoline

1-Chloro-6-propoxyisoquinoline

Cat. No.: B8701648
M. Wt: 221.68 g/mol
InChI Key: HTFDPMRYGWTTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-propoxyisoquinoline is a halogenated isoquinoline derivative characterized by a fused benzene and pyridine ring system. The chlorine atom at the 1-position and a propoxy group (-OCH₂CH₂CH₃) at the 6-position define its structural and electronic properties. The molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 221.68 g/mol. The compound’s reactivity is influenced by the electron-donating propoxy group and the chlorine atom, which acts as a leaving group in nucleophilic substitution reactions.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

1-chloro-6-propoxyisoquinoline

InChI

InChI=1S/C12H12ClNO/c1-2-7-15-10-3-4-11-9(8-10)5-6-14-12(11)13/h3-6,8H,2,7H2,1H3

InChI Key

HTFDPMRYGWTTDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Chloro-6-propoxyisoquinoline with structurally related isoquinoline derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Cl (1), -OCH₂CH₂CH₃ (6) C₁₂H₁₂ClNO 221.68 High lipophilicity; reactive Cl site; soluble in organic solvents Pharmaceutical intermediates, agrochemicals
1-Chloro-6-methoxyisoquinoline Cl (1), -OCH₃ (6) C₁₀H₈ClNO 199.63 Moderate lipophilicity; lower steric hindrance Drug development (e.g., kinase inhibitors)
1-Chloro-6-fluoroisoquinoline Cl (1), -F (6) C₉H₅ClFN 181.60 High electronegativity at C6; enhanced metabolic stability Fluorinated drug scaffolds
6-Chloroisoquinoline Cl (6) C₉H₆ClN 163.61 Simpler structure; limited functionalization sites Organic synthesis, coordination chemistry
1-Chloro-6-methylisoquinoline-5-carboxylic acid Cl (1), -CH₃ (6), -COOH (5) C₁₁H₈ClNO₂ 222.04 Polar due to -COOH; reactive for coupling reactions Medicinal chemistry (e.g., protease inhibitors)

Key Comparisons

The carboxylic acid derivative (C₁₁H₈ClNO₂) exhibits lower lipophilicity due to the polar -COOH group, favoring aqueous solubility for drug formulation .

Reactivity and Synthetic Utility: Chlorine at the 1-position enables nucleophilic substitution (e.g., Suzuki coupling) in all analogs, but steric hindrance from the propoxy group may slow reactivity compared to methoxy . Fluorine at C6 in 1-Chloro-6-fluoroisoquinoline stabilizes adjacent electrophilic centers, making it a preferred scaffold for metabolic stability in drug design .

Propoxy and methoxy derivatives are thermally stable up to 200°C, suitable for high-temperature reactions .

Pharmaceutical Relevance :

  • Methoxy and propoxy derivatives are explored as kinase inhibitors, with propoxy’s extended chain improving target binding in some cases .
  • Fluorinated analogs are prioritized in CNS drug development due to fluorine’s metabolic resistance and electronegativity .

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